N'-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide
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Overview
Description
N’-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a hydroxyl group, a carboximidamide group, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide typically involves the reaction of hydroxylamine with a suitable oxazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboximidamide group can be reduced to form amine derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted oxazole derivatives. These products can be further utilized in various applications depending on their chemical properties.
Scientific Research Applications
N’-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboximidamide groups play a crucial role in binding to these targets, leading to the modulation of their activity. The oxazole ring provides structural stability and enhances the compound’s ability to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-hydroxy-5-norbornene-2,3-dicarboximide
- N-hydroxy-5-[(3-phenyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)carbonyl]thiophene-2-carboxamide
Uniqueness
N’-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide is unique due to its combination of functional groups and the presence of the oxazole ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H7N3O3 |
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Molecular Weight |
157.13 g/mol |
IUPAC Name |
N'-hydroxy-5-(hydroxymethyl)-1,2-oxazole-3-carboximidamide |
InChI |
InChI=1S/C5H7N3O3/c6-5(7-10)4-1-3(2-9)11-8-4/h1,9-10H,2H2,(H2,6,7) |
InChI Key |
FBBDCXMBCMIBTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C(=NO)N)CO |
Origin of Product |
United States |
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